(2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide is a complex organic compound that features a combination of benzyl, phenyl, thiazolyl, and cyanopropenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(benzyloxy)benzaldehyde and 5-benzyl-1,3-thiazole. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl oxides, while reduction could produce benzylthiazolyl derivatives.
Scientific Research Applications
(2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(benzyloxy)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide
- (2E)-3-[4-(benzyloxy)phenyl]-N-(5-ethyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide
Uniqueness
(2E)-3-[4-(benzyloxy)phenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c28-17-23(15-21-11-13-24(14-12-21)32-19-22-9-5-2-6-10-22)26(31)30-27-29-18-25(33-27)16-20-7-3-1-4-8-20/h1-15,18H,16,19H2,(H,29,30,31)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRDCSFVDNCIS-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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